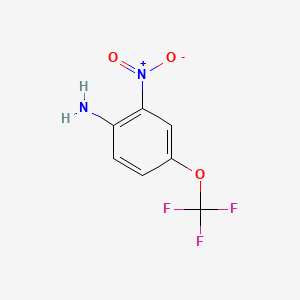

2-Nitro-4-(trifluoromethoxy)aniline

Beschreibung

The exact mass of the compound 2-Nitro-4-(trifluoromethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitro-4-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGFVAPIBALHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379687 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-23-4 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Nitro-4-(trifluoromethoxy)aniline

Executive Summary

2-Nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4) is a high-value fluorinated building block critical to modern medicinal chemistry and agrochemical synthesis.[1] Distinguished by the presence of the trifluoromethoxy (

This guide serves as a definitive technical resource for researchers, detailing the physicochemical profile, robust synthetic pathways, and downstream applications of this compound. Unlike standard datasheets, this document focuses on process reliability , reaction causality , and safety engineering .

Part 1: Chemical Identity & Physicochemical Profile[2]

The strategic value of CAS 2267-23-4 lies in its substitution pattern. The ortho-nitro group serves as a latent amine for heterocycle formation (e.g., benzimidazoles), while the para-trifluoromethoxy group acts as a metabolic anchor, resisting oxidative degradation while enhancing membrane permeability.

Core Data Table

| Property | Specification |

| IUPAC Name | 2-Nitro-4-(trifluoromethoxy)aniline |

| Common Synonyms | 4-Amino-3-nitro-α,α,α-trifluoroanisole; 1-Amino-2-nitro-4-(trifluoromethoxy)benzene |

| CAS Number | 2267-23-4 |

| Molecular Formula | |

| Molecular Weight | 222.12 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 61 – 65 °C |

| Boiling Point | ~285 °C (Predicted) |

| Density | ~1.5 g/cm³ |

| LogP (Predicted) | 2.2 – 2.5 (Lipophilic) |

| pKa (Conjugate Acid) | ~ -0.5 (Weakly basic due to |

Electronic & Steric Analysis

The molecule exhibits a "Push-Pull" electronic system:

-

Amine (

): Strong electron donor (+M effect), activating the ring. -

Nitro (

): Strong electron withdrawer (-M, -I), deactivating the ring but stabilizing the amine lone pair via intramolecular H-bonding. -

Trifluoromethoxy (

): Unique substituent.[1] It is electron-withdrawing (similar to Cl) but rotates out of plane, providing a distinct "orthogonal" steric bulk that differs from the spherical radius of

Part 2: Synthetic Routes & Process Chemistry[3]

The "Gold Standard" Protocol

This route minimizes the formation of tars and ensures regioselectivity.

Step 1: Acetylation (Protection)

-

Substrate: 4-(Trifluoromethoxy)aniline (CAS 461-82-5).

-

Reagent: Acetic anhydride (

) in Acetic Acid or DCM. -

Rationale: Converts the highly reactive amine into an acetanilide. This moderates the ring's reactivity, preventing oxidation by nitric acid and directing the nitro group exclusively to the ortho position (relative to the amine) via steric and electronic guidance.

Step 2: Nitration

-

Reagent: Fuming Nitric Acid (

) / Sulfuric Acid ( -

Conditions: Low temperature (0–5 °C).

-

Mechanism: Electrophilic Aromatic Substitution (

). The acetamido group is still ortho/para directing. Since the para position is blocked by -

Control Point: Maintain temperature strictly <10 °C to avoid dinitration or hydrolysis of the

group (though

Step 3: Hydrolysis (Deprotection)

-

Reagent: HCl (aq) or NaOH (aq) reflux.

-

Rationale: Cleaves the amide bond to restore the free amine.

-

Purification: Recrystallization from Ethanol/Water.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway emphasizing the protection-deprotection strategy to ensure regioselectivity and safety.

Part 3: Detailed Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. Nitroanilines are toxic by inhalation and skin absorption. Work in a fume hood with proper PPE (nitrile gloves, face shield).

Materials

-

4-(Trifluoromethoxy)aniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid (Solvent)

-

Fuming Nitric Acid (1.1 eq)

-

Sulfuric Acid (Catalytic/Solvent)

-

Ethanol (for recrystallization)

Procedure

-

Acetylation:

-

Dissolve 4-(trifluoromethoxy)aniline (10g) in glacial acetic acid (30 mL).

-

Slowly add acetic anhydride (6 mL) while stirring. The reaction is slightly exothermic.

-

Heat to reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

-

Pour into ice water. Filter the white precipitate (Acetanilide intermediate). Dry in vacuo.

-

-

Nitration (The Critical Step):

-

Dissolve the dried intermediate in conc.

(20 mL) and cool to 0 °C in an ice-salt bath. -

Prepare a mixture of fuming

(1.1 eq) and conc. -

Dropwise Addition: Add the acid mixture to the reaction vessel. Rate limit: Ensure internal temperature does not exceed 5 °C.

-

Stir at 0–5 °C for 2 hours.

-

Quench: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

-

Hydrolysis:

-

Filter the yellow solid and transfer to a flask with 6M HCl (50 mL).

-

Reflux for 2–3 hours. The solid will dissolve and eventually reprecipitate or change form.

-

Cool to room temperature. Neutralize with NaOH solution to pH ~8.

-

Extract with Ethyl Acetate or filter the precipitate directly.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) to obtain bright yellow needles.

-

Target Yield: 75–85%.

-

Part 4: Applications in Drug Discovery[4][5]

CAS 2267-23-4 is primarily a precursor for 1,2-diamino-4-(trifluoromethoxy)benzene , generated via the reduction of the nitro group (using

Benzimidazole Scaffold Construction

The diamine reacts with carboxylic acids, aldehydes, or orthocarbonates to form benzimidazoles. These cores are prevalent in:

-

Anthelmintics: Analogs of albendazole.

-

Kinase Inhibitors: The

group mimics the lipophilic binding modes seen in drugs like Sorafenib or Riluzole (though Riluzole is a benzothiazole, the electronic logic is identical).

Application Pathway Diagram

Figure 2: Conversion of the nitro-aniline core into bioactive benzimidazole scaffolds.

Part 5: References

-

PubChem Database. "2-Nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4)."[2] National Center for Biotechnology Information. [Link][1]

-

Leroux, F. et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2018. (Contextual grounding on

utility). -

Sigma-Aldrich (Merck). "Safety Data Sheet: Nitroanilines." (General safety protocols for nitro-aniline handling).

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-Nitro-4-(trifluoromethoxy)aniline

Introduction

2-Nitro-4-(trifluoromethoxy)aniline is a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] The strategic placement of the nitro, amine, and trifluoromethoxy groups on the aniline scaffold imparts unique physicochemical properties that are leveraged in drug discovery and materials science. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation.

This technical guide provides a comprehensive overview of the spectral data for 2-Nitro-4-(trifluoromethoxy)aniline. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible in the reviewed literature, this guide synthesizes predicted data, information from analogous compounds, and established spectroscopic principles to offer an in-depth analysis. We will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Key Features

The molecular structure of 2-Nitro-4-(trifluoromethoxy)aniline forms the basis for interpreting its spectral data. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, coupled with the electron-donating effect of the amino (-NH₂) group, creates a complex electronic environment that influences the chemical shifts and absorption frequencies.

Figure 1: Molecular Structure of 2-Nitro-4-(trifluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Nitro-4-(trifluoromethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing groups will deshield the aromatic protons, shifting them downfield.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic H | 7.0 - 8.5 | d, dd | ~2-3 Hz (meta), ~8-9 Hz (ortho) | The exact positions of the three aromatic protons will be influenced by the neighboring substituents. The proton ortho to the nitro group is expected to be the most downfield. |

| Amine H₂ | 4.5 - 6.0 | br s | - | The chemical shift of the amine protons can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of electronegative atoms (O, N, F) will significantly influence the chemical shifts.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C-NH₂ | 140 - 150 | The carbon attached to the electron-donating amino group will be shielded relative to the other substituted carbons. |

| C-NO₂ | 145 - 155 | The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| C-OCF₃ | 140 - 150 | The carbon attached to the trifluoromethoxy group will be deshielded. |

| C-H (Aromatic) | 110 - 130 | The unsubstituted aromatic carbons will appear in this region. |

| C (in OCF₃) | 115 - 125 (q, ¹JCF ≈ 250-260 Hz) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for compounds containing fluorine. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Fluorine | Expected Chemical Shift (δ, ppm) | Rationale |

| -OCF₃ | -58 to -62 | The chemical shift of the -OCF₃ group is characteristic and falls within this range relative to a CFCl₃ standard. |

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Nitro-4-(trifluoromethoxy)aniline is expected to show characteristic absorption bands for the N-H, N=O, C-O, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands for symmetric and asymmetric stretching |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| N=O stretch (nitro) | 1500 - 1550 (asymmetric) 1330 - 1370 (symmetric) | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-N stretch (aromatic amine) | 1250 - 1350 | Medium to strong |

| C-O-C stretch (aryl ether) | 1200 - 1280 | Strong |

| C-F stretch (in OCF₃) | 1000 - 1200 | Strong, often multiple bands |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Nitro-4-(trifluoromethoxy)aniline (MW = 222.12 g/mol ), high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted Mass Spectrometry Data [2]

| Adduct | m/z |

| [M+H]⁺ | 223.03250 |

| [M+Na]⁺ | 245.01444 |

| [M-H]⁻ | 221.01794 |

| [M]⁺ | 222.02467 |

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the nitro group (-46 Da), and potentially cleavage of the trifluoromethoxy group.

Experimental Protocol for Mass Spectrometry

Figure 3: General Workflow for Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated aromatic system in 2-Nitro-4-(trifluoromethoxy)aniline, with its combination of electron-donating and electron-withdrawing groups, is expected to result in strong UV absorption. By analogy with similar compounds like 4-nitroaniline, which has an absorption maximum around 380 nm in water[3], and 4-amino-2-nitrophenol with maxima at 212, 264, and 342 nm[4], we can predict the absorption characteristics.

The spectrum is likely to exhibit at least two main absorption bands:

-

π → π* transitions: Occurring at shorter wavelengths (likely below 250 nm), corresponding to electronic excitations within the benzene ring.

-

Intramolecular Charge Transfer (ICT) band: A broad band at a longer wavelength (likely in the 300-400 nm range), arising from the charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the aromatic system. The solvent polarity is expected to influence the position of this band.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the key spectral features of 2-Nitro-4-(trifluoromethoxy)aniline. The expected NMR, IR, MS, and UV-Vis data are presented based on fundamental chemical principles and comparison with analogous structures. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data for this important chemical intermediate. Researchers and drug development professionals can use this guide as a foundational resource for the characterization and quality control of 2-Nitro-4-(trifluoromethoxy)aniline.

References

- Supporting Information. (n.d.).

- 2-Nitro-4-(trifluoromethoxy)aniline - Chem-Impex. (n.d.).

- 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem. (n.d.).

- Aniline, 2-nitro-4-trifluoromethyl- - the NIST WebBook. (n.d.).

-

2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3) - PubChemLite. (n.d.). Retrieved February 2, 2026, from [Link]

-

UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

-

Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. (n.d.). Retrieved February 2, 2026, from [Link]

-

UV-Vis Spectrum of 4-Amino-2-Nitrophenol - SIELC Technologies. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

2-Nitro-4-(trifluoromethoxy)aniline 13C NMR spectral analysis

Technical Analysis: 13C NMR Characterization of 2-Nitro-4-(trifluoromethoxy)aniline

Executive Summary

This technical guide provides a rigorous spectral analysis of 2-Nitro-4-(trifluoromethoxy)aniline (CAS: 2267-23-4), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group (

This document addresses the specific challenges of detecting the spin-spin coupling between

Molecular Architecture & Theoretical Framework

The molecule consists of a benzene ring trisubstituted with an amine (C1), a nitro group (C2), and a trifluoromethoxy group (C4).

Electronic Substituent Effects

-

Amino Group (

): A strong resonance donor. It significantly shields the ortho (C6) and para (C4) positions, though the effect at C4 is modulated by the -

Nitro Group (

): A strong electron-withdrawing group (induction and resonance). It deshields the ipso (C2), ortho (C3), and para (C5) carbons. -

Trifluoromethoxy Group (

): The oxygen atom acts as a

The Coupling Phenomenon

Unlike standard alkyl chains, the

-

Coupling Constant (

): Approximately 255 Hz . -

Intensity Ratio: 1:3:3:1.[1]

-

Detection Challenge: The signal intensity is split into four lines, effectively reducing the signal-to-noise (S/N) ratio by 75% compared to a singlet. Furthermore, this carbon has no attached protons, leading to a lack of Nuclear Overhauser Effect (NOE) enhancement and very long spin-lattice relaxation times (

).

Experimental Protocol

To ensure the detection of the quaternary carbons and the

Sample Preparation

-

Solvent: DMSO-

is recommended over -

Concentration: High concentration (

) is critical to observe the low-intensity quartet of the -

Relaxation Agent (Optional but Recommended): Addition of 0.02 M Chromium(III) acetylacetonate [

] can shorten

Instrument Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias against quaternary carbons.

-

Spectral Width: 240 ppm (–10 to 230 ppm) to ensure no folding of the wide quartet.

-

Relaxation Delay (D1): 3.0 – 5.0 seconds .

-

Reasoning: The C-NO2, C-NH2, C-O, and OCF3 carbons are all non-protonated. A standard D1 of 1.0s will saturate these nuclei, causing them to disappear from the spectrum or appear with non-integrable intensity.

-

-

Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for adequate S/N on the quartet.

Spectral Analysis & Assignments

The Diagnostic Region ( )

The most definitive peak is the trifluoromethoxy carbon.

-

Chemical Shift:

ppm. -

Multiplicity: Quartet (

). -

Coupling (

): -

Visual Check: Look for four peaks centered at 120 ppm, separated by ~255 Hz. The outer wings of the quartet are often lost in the noise if the concentration is low.

Aromatic Assignments

The aromatic ring contains 6 carbons: 3 quaternary (C-N, C-NO2, C-O) and 3 methine (CH).[2]

| Position | Carbon Type | Approx.[2][3][4][5][6][7] Shift ( | Multiplicity | Notes |

| C1 | C-NH2 (Quat) | 146.5 | Singlet | Deshielded by N; Broadened by N-quadrupole. |

| C2 | C-NO2 (Quat) | 131.0 | Singlet | Deshielded by NO2. |

| C3 | CH | 123.5 | Singlet | Ortho to NO2 (deshielding influence). |

| C4 | C-OCF3 (Quat) | 139.5 | Broad Singlet | Attached to Oxygen. May show small |

| C5 | CH | 129.0 | Singlet | Meta to directing groups. |

| C6 | CH | 121.0 | Singlet | Ortho to NH2 (shielding influence). |

| OCF3 | CF3 (Quat) | 120.5 | Quartet | Diagnostic. |

(Note: Exact shifts vary by ±1-2 ppm depending on concentration and water content in DMSO-d6).

Verification Logic (Graphviz Workflow)

The following diagram outlines the logical flow for confirming the structure based on spectral features.

Caption: Decision tree for the structural validation of 2-Nitro-4-(trifluoromethoxy)aniline via 13C NMR.

Structural Visualization and Coupling Pathways

Understanding the coupling pathways is essential for interpreting the lack of splitting on the aromatic ring compared to the trifluoromethyl group.

Caption: Structural connectivity highlighting the Oxygen atom's role in insulating the aromatic ring from strong C-F coupling.

Troubleshooting & Quality Control

Common Impurities

-

Regioisomers: During nitration of 4-(trifluoromethoxy)aniline, the ortho position is favored, but trace amounts of the meta isomer might form if the directing effects are competing. 13C NMR distinguishes these by the symmetry of the shifts.

-

Hydrolysis Products: The

group is generally stable, but under extreme acidic nitration conditions, hydrolysis to the phenol is possible. A phenol carbon would appear around 155-160 ppm, and the quartet at 120 ppm would disappear.

Missing Signals

If the quaternary carbons (C1, C2, C4) are missing:

-

Diagnosis: The relaxation delay (D1) is too short.

-

Solution: Increase D1 to 5 seconds or add

. -

Alternative: Use an APT (Attached Proton Test) or DEPTQ pulse sequence. DEPT-135 will not show these carbons.

References

-

Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Substituent Effects. Link

-

University of Ottawa NMR Facility. (2007). 13C NMR of Fluorinated Organics: C-F Coupling Constants. Link

-

Reich, H. J. (2024). WinPLT NMR Data: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

-

GuideChem. (2024). Synthesis and Industrial Production of 4-(Trifluoromethoxy)aniline. Link

-

BenchChem. (2025).[8] Comparative Analysis of Nitroaniline Derivatives in NMR. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Nitro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of 2-Nitro-4-(trifluoromethoxy)aniline. This molecule is a significant building block in the synthesis of pharmaceuticals and agrochemicals, making its structural elucidation and quality control paramount.[1] This document will delve into the theoretical underpinnings of its FT-IR spectrum, provide a detailed experimental protocol for data acquisition, and offer a thorough guide to spectral interpretation, enabling researchers to confidently identify and characterize this compound.

Introduction to 2-Nitro-4-(trifluoromethoxy)aniline and the Role of FT-IR

2-Nitro-4-(trifluoromethoxy)aniline (C₇H₅F₃N₂O₃, CAS No. 2267-23-4) is a substituted aniline derivative featuring a nitro group (NO₂) ortho to the amine (NH₂) and a trifluoromethoxy group (OCF₃) para to the amine.[1] The unique electronic properties conferred by the electron-withdrawing nitro and trifluoromethoxy groups, combined with the electron-donating amine group, make this a versatile intermediate in organic synthesis.[1]

FT-IR spectroscopy is a rapid, non-destructive analytical technique that probes the vibrational modes of a molecule.[2] By measuring the absorption of infrared radiation at specific wavenumbers, an FT-IR spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups. For a molecule like 2-Nitro-4-(trifluoromethoxy)aniline, FT-IR is an indispensable tool for:

-

Structural Verification: Confirming the presence of the aniline, nitro, and trifluoromethoxy functional groups.

-

Purity Assessment: Identifying the presence of impurities or starting materials.

-

Reaction Monitoring: Tracking the progress of reactions involving this molecule.

Theoretical Foundation: Vibrational Modes of 2-Nitro-4-(trifluoromethoxy)aniline

The FT-IR spectrum of 2-Nitro-4-(trifluoromethoxy)aniline is a composite of the vibrational modes of its constituent parts: the aniline group, the nitro group, the trifluoromethoxy group, and the aromatic ring. The positions of these absorption bands are influenced by the electronic effects of the substituents on the benzene ring.

Aniline (NH₂) Vibrations

The primary amine group gives rise to several characteristic absorption bands:

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3] In aniline, these are often observed around 3433 cm⁻¹ and 3355 cm⁻¹.[3]

-

N-H Bending (Scissoring): A strong band is expected in the 1650-1580 cm⁻¹ range due to the scissoring deformation of the NH₂ group.[3]

Nitro (NO₂) Group Vibrations

The nitro group is characterized by two strong and distinct stretching vibrations due to the high polarity of the N-O bonds:[4]

-

Asymmetric NO₂ Stretching: For aromatic nitro compounds, this very strong absorption typically appears in the 1550-1475 cm⁻¹ range.[5][6]

-

Symmetric NO₂ Stretching: A strong band is also observed for the symmetric stretch, usually in the 1360-1290 cm⁻¹ region for aromatic nitro compounds.[5][6]

Trifluoromethoxy (OCF₃) Group Vibrations

The trifluoromethoxy group introduces strong absorptions due to the C-F and C-O bonds:

-

C-F Stretching: The C-F stretching vibrations in trifluoromethyl and trifluoromethoxy groups give rise to very strong and often broad absorption bands in the 1300-1100 cm⁻¹ region. These are typically the most intense peaks in the spectrum.

-

O-CF₃ Stretching: The stretching of the O-CF₃ bond is also expected in this region and is often coupled with the C-F stretches.

Aromatic Ring Vibrations

The benzene ring itself has a set of characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

-

C=C Stretching: Ring stretching vibrations usually appear as a series of bands of variable intensity in the 1625-1430 cm⁻¹ region.[7]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[7]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following is a detailed protocol for obtaining a high-quality FT-IR spectrum of 2-Nitro-4-(trifluoromethoxy)aniline. This protocol is designed to be self-validating by incorporating essential background and sample measurements.

Materials and Equipment

-

Sample: 2-Nitro-4-(trifluoromethoxy)aniline (light yellow to brown crystalline powder).[1]

-

FT-IR Spectrometer: A modern FT-IR spectrometer, such as a Bruker Tensor 27 or a PerkinElmer Spectrum Two, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.[8]

-

Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is highly recommended for solid samples. Alternatively, the KBr pellet method can be used.

-

Reagents: Spectroscopic grade solvent (e.g., isopropanol or acetone) for cleaning. Potassium bromide (KBr), FT-IR grade, if using the pellet method.

-

Mortar and Pestle: Agate or mullite for grinding the sample with KBr.

-

Pellet Press: For preparing KBr pellets.

Step-by-Step Methodology (ATR)

The ATR technique is often preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a soft tissue dampened with a spectroscopic grade solvent and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

-

-

Sample Analysis:

-

Place a small amount of the 2-Nitro-4-(trifluoromethoxy)aniline powder onto the center of the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and the pressure clamp tip thoroughly after the measurement.

-

Diagram of the Experimental Workflow

Caption: A streamlined workflow for acquiring an FT-IR spectrum using the ATR technique.

Spectral Interpretation and Data Presentation

An experimental FT-IR spectrum of 2-Nitro-4-(trifluoromethoxy)aniline has been reported by Bio-Rad Laboratories using both film and ATR-neat techniques on a Bruker Tensor 27 FT-IR spectrometer.[8] The following is a detailed interpretation of the expected absorption bands based on the molecular structure and data from analogous compounds.

Summary of Expected Vibrational Modes

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Medium |

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |

| 1650 - 1580 | N-H Bending (Scissoring) | Strong |

| 1625 - 1430 | Aromatic C=C Ring Stretching | Medium to Weak |

| 1550 - 1475 | Asymmetric NO₂ Stretching | Very Strong |

| 1360 - 1290 | Symmetric NO₂ Stretching | Strong |

| 1300 - 1100 | C-F and O-CF₃ Stretching | Very Strong, Broad |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

Detailed Analysis of Key Spectral Regions

-

3500-3000 cm⁻¹: This region will be dominated by the N-H stretching vibrations of the aniline group, appearing as two distinct peaks. Aromatic C-H stretches will be present as weaker bands closer to 3000 cm⁻¹.

-

1700-1400 cm⁻¹: This is a crowded but highly informative region. The strong N-H bend will be prominent. The very strong asymmetric NO₂ stretch will be a key identifying feature. Additionally, several weaker aromatic C=C stretching bands will be observed.

-

1400-1000 cm⁻¹: The strong symmetric NO₂ stretch and the extremely intense and broad absorptions from the C-F and O-CF₃ stretching vibrations will dominate this part of the spectrum.

-

Below 1000 cm⁻¹ (Fingerprint Region): This region contains complex vibrations, including the C-H out-of-plane bending modes, which are characteristic of the 1,2,4-trisubstitution pattern of the aromatic ring.

Molecular Structure and Key Vibrational Modes Diagram

Caption: Key functional group vibrations for 2-Nitro-4-(trifluoromethoxy)aniline.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural characterization of 2-Nitro-4-(trifluoromethoxy)aniline. By understanding the characteristic vibrational frequencies of the aniline, nitro, and trifluoromethoxy functional groups, as well as the aromatic ring, researchers can confidently verify the identity and purity of this important synthetic intermediate. The combination of a robust experimental protocol and a thorough understanding of spectral features ensures the integrity and reliability of the analytical results, which is critical in research and drug development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775772, 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

- Rehman, S. U., et al. (2013). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Structure, 1048, 338-346.

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

-

UCLA College of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Trifluoromethoxy)aniline(461-82-5) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

theoretical studies of trifluoromethoxy substituted anilines

An In-Depth Technical Guide to the Theoretical Study of Trifluoromethoxy-Substituted Anilines

For inquiries, please contact the author.

Abstract

The trifluoromethoxy (–OCF₃) group has emerged as a uniquely valuable substituent in medicinal chemistry and materials science, prized for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and electronic character.[1][2] Trifluoromethoxy-substituted anilines, in particular, serve as critical building blocks for a diverse range of pharmaceuticals and agrochemicals.[3][4] A profound understanding of their behavior at a molecular level is paramount for rational design and optimization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate these fascinating molecules. We delve into the causality behind computational choices, offering field-proven insights into conformational analysis, electronic property prediction, and reactivity modeling, thereby providing a self-validating framework for theoretical studies in this domain.

Introduction: The "Super-Halogen" on an Aniline Scaffold

The trifluoromethoxy group is often termed a "pseudo-halogen" or "super-halogen" due to its strong electron-withdrawing nature and steric profile, which is comparable to that of a chlorine atom.[5] Unlike the related trifluoromethyl (–CF₃) group, the intervening oxygen atom introduces a complex interplay of inductive and resonance effects, granting it a distinct electronic signature. When appended to an aniline ring, the –OCF₃ group profoundly influences the properties of the amino moiety and the aromatic system, impacting everything from basicity (pKa) to susceptibility towards electrophilic or nucleophilic attack.[6]

Theoretical studies, primarily leveraging quantum chemical methods like Density Functional Theory (DFT), provide indispensable insights that are often difficult to deconvolute experimentally. These computational approaches allow us to visualize molecular orbitals, quantify electronic effects, predict reaction pathways, and understand the fundamental drivers of molecular conformation. This guide will explore the core theoretical concepts and practical protocols for modeling trifluoromethoxy-substituted anilines with high fidelity.

Foundational Theory: Conformational Peculiarities of the –OCF₃ Group

A critical starting point for any theoretical study is establishing the correct ground-state geometry. The orientation of the –OCF₃ group relative to the aniline ring is non-intuitive and represents a key difference from the more common methoxy (–OCH₃) substituent.

The Orthogonal Preference: Causality and Computational Choice

While methoxy-substituted aromatics typically favor a planar conformation to maximize resonance stabilization, trifluoromethoxybenzene and its derivatives, including anilines, adopt a perpendicular (orthogonal) ground-state conformation.[7] In this arrangement, the C(aryl)–O–C bond plane is roughly 90° to the plane of the aromatic ring.

This preference is the result of two primary factors:

-

Hyperconjugation: A stabilizing interaction occurs between the lone pair electrons on the oxygen atom (n_O) and the antibonding orbitals of the carbon-fluorine bonds (σ_C-F). This n_O → σ_C-F hyperconjugation is maximized in the orthogonal conformation.[8]

-

Steric and Dipole Repulsion: Repulsion between the fluorine atoms and the ortho-hydrogens of the aromatic ring, as well as dipole-dipole repulsion between the C–F bonds and the aromatic π-system, disfavors a planar arrangement.

Expert Insight: The choice of computational method is critical for accurately capturing this conformational preference. Standard DFT functionals like B3LYP, when paired with modest basis sets, may erroneously predict a planar or near-planar structure as the energy minimum.[2] It is highly recommended to use methods that better account for electron correlation, such as Møller-Plesset perturbation theory (MP2), or more modern, dispersion-corrected DFT functionals (e.g., ωB97X-D, M06-2X) with a sufficiently flexible basis set (e.g., 6-311+G(d,p) or larger) to correctly identify the orthogonal geometry as the global minimum.

Workflow for Conformational Analysis

Below is a Graphviz diagram illustrating a robust workflow for determining the ground-state conformation of a trifluoromethoxy-substituted aniline.

Caption: Workflow for accurate conformational analysis of trifluoromethoxy-anilines.

Electronic Properties and Reactivity Descriptors

Once the correct geometry is established, a wealth of electronic information can be extracted to predict the molecule's behavior.

A Tale of Two Effects: Induction vs. Resonance

The –OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I). The oxygen atom's lone pairs can theoretically donate electron density to the ring via resonance (+M), but this effect is significantly attenuated by the powerful inductive pull of the CF₃ moiety.[6] The net result is that the –OCF₃ group deactivates the aromatic ring towards electrophilic substitution.

Theoretical calculations can quantify these effects through various population analysis schemes.

-

Natural Bond Orbital (NBO) Analysis: This method provides insights into charge distribution and orbital interactions. It can be used to quantify the n_O → σ*_C-F hyperconjugation energy, confirming the reason for the orthogonal preference.

-

Molecular Electrostatic Potential (MEP): An MEP surface visually represents the charge distribution. For a trifluoromethoxy-aniline, the MEP will show negative potential (red) around the fluorine and nitrogen atoms and positive potential (blue) around the amine hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A large HOMO-LUMO gap suggests high kinetic stability. The distribution of these orbitals indicates the likely sites of reaction; for an aniline, the HOMO is typically localized on the ring and the amino group, confirming their role as nucleophiles.

Quantitative Descriptors

The influence of the –OCF₃ group can be summarized in quantitative terms, which are invaluable for building structure-activity relationships (QSAR).

| Parameter | Description | Typical Value (para-OCF₃) | Significance in Drug Design |

| Hammett Constant (σp) | Quantifies the electronic effect of a substituent on a reaction center. Positive values indicate electron withdrawal. | ~ +0.35[9] | Predicts changes in acidity/basicity and reaction rates upon substitution. |

| Hansch Lipophilicity (π) | Measures the contribution of a substituent to the molecule's overall lipophilicity (logP). | ~ +1.04[8] | Crucial for predicting membrane permeability and bioavailability. |

| Calculated Dipole Moment | The overall polarity of the molecule. | Varies by isomer | Influences solubility, crystal packing, and non-covalent interactions with targets. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Varies by isomer | Correlates with chemical reactivity and electronic excitation energy. |

Predicting Basicity: A Protocol for pKa Calculation

The basicity of the aniline nitrogen is a fundamental property for drug development, influencing salt formation, solubility, and target binding. The electron-withdrawing –OCF₃ group is expected to decrease the pKa relative to aniline. This can be accurately predicted computationally.

Theoretical Causality: The pKa is directly related to the Gibbs free energy change (ΔG) of the protonation reaction in solution (Aniline + H⁺ ⇌ Anilinium⁺). Direct calculation of this value is challenging. A more reliable method is the proton exchange (isodesmic) reaction approach , where the ΔG of a reaction with a known reference acid is calculated. This allows for the cancellation of systematic errors in the calculation.[5][10]

Step-by-Step Protocol for pKa Prediction

Objective: To calculate the pKa of 4-trifluoromethoxyaniline using aniline as a reference (experimental pKa ≈ 4.6).

Step 1: Gas-Phase Optimization and Frequency Calculation

-

Construct four molecules: 4-trifluoromethoxyaniline, its protonated form (anilinium), aniline, and its protonated form.

-

Perform geometry optimization followed by frequency calculations for all four species in the gas phase.

-

Method: B3LYP/6-311+G(d,p) is a commonly used and well-validated level of theory for this purpose.[10]

-

Validation: Confirm that all optimizations resulted in true minima (zero imaginary frequencies). Extract the Gibbs free energies (G_gas) from the output files.

Step 2: Solvation Energy Calculation

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for each of the four species in a continuum solvent model.

-

Method: Use the same functional and basis set (B3LYP/6-311+G(d,p)) with an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), specifying water as the solvent.

-

Output: Extract the Gibbs free energy of solvation (ΔG_solv) for each species.

Step 3: Calculate Gibbs Free Energy in Solution

-

For each species, calculate the total Gibbs free energy in solution:

-

G_sol = G_gas + ΔG_solv

-

Step 4: Calculate ΔG for the Isodesmic Reaction

-

Consider the reaction: 4-TFMA-Anilinium⁺ + Aniline ⇌ 4-TFMA-Aniline + Anilinium⁺

-

Calculate the overall ΔG for this reaction:

-

ΔG_rxn = [G_sol(4-TFMA-Aniline) + G_sol(Anilinium⁺)] - [G_sol(4-TFMA-Anilinium⁺) + G_sol(Aniline)]

-

Step 5: Calculate the pKa

-

Use the following thermodynamic relationship:

-

ΔG_rxn = -RT ln(K) = 2.303 RT (pKa_calc - pKa_ref)

-

-

Rearrange to solve for the calculated pKa:

-

pKa_calc = pKa_ref + (ΔG_rxn / 2.303 RT)

-

(Where R = 8.314 J/mol·K, T = 298.15 K. Ensure ΔG_rxn is in J/mol).

-

Logical Diagram for pKa Calculation

This diagram outlines the thermodynamic cycle and computational steps.

Caption: Thermodynamic cycle for the relative calculation of pKa.

Conclusion and Future Perspectives

The theoretical study of trifluoromethoxy-substituted anilines is a powerful paradigm for modern drug discovery and materials science. By carefully selecting computational methods, researchers can reliably predict the conformational, electronic, and reactive properties of these molecules before committing to costly and time-consuming synthesis. The protocols and insights provided in this guide—from the critical importance of identifying the orthogonal ground-state conformer to the robust prediction of pKa via isodesmic cycles—offer a validated framework for investigation.

Future work in this area will likely involve the application of machine learning models trained on high-level quantum chemical data to predict properties for vast libraries of substituted anilines. Furthermore, the use of ab initio molecular dynamics (AIMD) will enable a more sophisticated understanding of the role of explicit solvent molecules and dynamic effects on reactivity and binding, pushing the boundaries of rational molecular design.

References

-

Poliak, P. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

-

Behjatmanesh, R., & Safaeian, N. (2014). pKa predictions of some aniline derivatives by ab initio calculations. Iranian Chemical Communication, 2(2), 147-156. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Growing Importance of Fluorine in Pharmaceuticals: Insights from 2-Methyl-4-(trifluoromethoxy)aniline. [Link]

-

Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29. [Link]

-

Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Journal of Organic Chemistry, 68(12), 4693-9. [Link]

-

Thirunarayanan, G. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry, 62(9). [Link]

-

Unknown Authors. (n.d.). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. ResearchGate. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Feng, P., & Ngai, M. Y. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. ACS Catalysis, 5(12), 7484-7488. [Link]

-

Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline. [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline. [Link]

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

Sources

- 1. pKa predictions of some aniline derivatives by ab initio calculations [icc.journals.pnu.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

Computational Modeling of 2-Nitro-4-(trifluoromethoxy)aniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 2-Nitro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the importance of this molecule, this document serves as a detailed protocol and strategic analysis for researchers, scientists, and drug development professionals. We will explore the fundamental principles and practical applications of computational chemistry to elucidate the structural, electronic, and spectroscopic properties of this compound. The methodologies presented herein are designed to be self-validating, providing a robust framework for the in silico investigation of complex organic molecules, thereby accelerating research and development timelines.

Introduction: The Strategic Importance of 2-Nitro-4-(trifluoromethoxy)aniline in Medicinal Chemistry

2-Nitro-4-(trifluoromethoxy)aniline is a significant building block in modern medicinal chemistry. Its utility stems from the unique combination of a nitro group, an aniline moiety, and a trifluoromethoxy group.[1] The trifluoromethoxy group, in particular, is of high interest in drug design as it can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. The nitroaniline core is a common scaffold in a variety of biologically active compounds.

Computational modeling offers a powerful and cost-effective approach to understand and predict the behavior of such molecules at an atomic level. By employing quantum chemical methods, we can gain insights into molecular geometry, electronic structure, and spectroscopic signatures, which are crucial for understanding reactivity, intermolecular interactions, and potential biological activity. This guide will walk through the essential computational workflows for characterizing 2-Nitro-4-(trifluoromethoxy)aniline, providing both the "how" and the "why" behind each step.

Foundational Principles: Establishing a Robust Computational Model

The reliability of any computational study hinges on the careful selection of theoretical methods and parameters. This section details the rationale behind the chosen computational approach, ensuring a self-validating system for the modeling of 2-Nitro-4-(trifluoromethoxy)aniline.

Geometry Optimization: The In Silico Blueprint

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is the method of choice for this task, offering a balance between accuracy and computational cost.

Protocol for Geometry Optimization:

-

Initial Structure Generation: A 2D sketch of 2-Nitro-4-(trifluoromethoxy)aniline is created using a molecular editor and converted to a 3D structure.

-

Functional and Basis Set Selection:

-

Functional: The B3LYP hybrid functional is selected. This functional has a proven track record for providing accurate geometries for a wide range of organic molecules, including nitroaromatic compounds.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This Pople-style basis set is augmented with diffuse functions (++) to accurately describe the electron distribution in molecules with lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron densities, which is essential for accurately modeling bonding.

-

-

Solvation Model: To simulate the cellular environment, an implicit solvation model, the Polarizable Continuum Model (PCM), is utilized with water as the solvent. This model approximates the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.

-

Calculation Execution: The geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are below predefined thresholds.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Key Computational Parameters for Geometry Optimization

| Parameter | Selection | Rationale |

| Level of Theory | DFT | Excellent balance of accuracy and computational cost for organic molecules. |

| Functional | B3LYP | Widely validated for geometries of aromatic and nitro compounds. |

| Basis Set | 6-311++G(d,p) | Provides flexibility for accurate description of electron density. |

| Solvation Model | PCM (Water) | Accounts for the influence of a polar solvent environment. |

Elucidating Electronic Properties: From Structure to Reactivity

With an optimized geometry, we can now probe the electronic landscape of 2-Nitro-4-(trifluoromethoxy)aniline. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP): Mapping a Molecule's Charge Landscape

The MEP map is a visual representation of the charge distribution around a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, such as those with biological targets.

Expected MEP Features for 2-Nitro-4-(trifluoromethoxy)aniline:

-

Negative Potential (Red): Expected around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack.

-

Positive Potential (Blue): Expected around the amine group's hydrogen atoms, indicating a region for potential hydrogen bond donation.

-

Neutral Regions (Green/Yellow): Expected around the aromatic ring and the trifluoromethoxy group.

Spectroscopic Characterization: The Computational Fingerprint

Computational spectroscopy allows for the prediction of various spectra, which can be used to validate the computed structure and to aid in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR): Probing Molecular Bonds

Frequency calculations not only confirm a true energy minimum but also provide the vibrational frequencies that correspond to the peaks in an FT-IR spectrum. By comparing the calculated spectrum with the experimental one, we can validate our computational model. The FT-IR spectrum for 2-Nitro-4-(trifluoromethoxy)aniline is available on PubChem.[2]

Protocol for FT-IR Spectrum Calculation:

-

Frequency Calculation: Performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Scaling: Calculated vibrational frequencies are systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

-

Spectrum Visualization: The scaled frequencies and their corresponding intensities are used to generate a theoretical FT-IR spectrum.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3500 | 3450 - 3550 |

| N-H Stretch (symmetric) | ~3400 | 3350 - 3450 |

| C-H Stretch (aromatic) | 3050 - 3150 | 3000 - 3100 |

| N-O Stretch (asymmetric) | ~1530 | 1500 - 1560 |

| N-O Stretch (symmetric) | ~1340 | 1335 - 1385 |

| C-O-C Stretch | 1200 - 1250 | 1200 - 1275 |

| C-F Stretch | 1100 - 1200 | 1100 - 1200 |

Electronic Spectroscopy (UV-Vis): Unveiling Electronic Transitions

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides information about the molecule's chromophores and its potential to absorb light.

Sources

Methodological & Application

Application Note: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

[1]

Abstract & Scope

This technical guide details the synthesis of 2-Nitro-4-(trifluoromethoxy)aniline (CAS: 2267-23-4), a critical intermediate in the development of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical kinase inhibitors.[1] The trifluoromethoxy (

This note prioritizes a Protection-Nitration-Deprotection strategy. While direct nitration is possible, it frequently results in oxidative degradation of the amine ("tarring") and lower regioselectivity.[1] The protocol below ensures high purity (>98%) and reproducibility suitable for GLP environments.

Retrosynthetic Analysis & Strategy

The synthesis targets the introduction of a nitro group ortho to the amino moiety.[1]

Mechanistic Logic[1]

-

Directing Effects: The starting material, 4-(trifluoromethoxy)aniline, contains two directing groups:[1]

- : Strongly activating, ortho/para directing.

- : Weakly deactivating (inductive), but ortho/para directing (resonance).[1]

-

Regiochemistry: The para position is blocked by the

group.[1] Both groups direct the incoming electrophile ( -

Challenge: The free amine is susceptible to oxidation by nitric acid.[1]

-

Solution: Acetylation of the amine lowers its electron density sufficiently to prevent oxidation while maintaining ortho-directing power.[1]

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the protection strategy to ensure regioselectivity.

Experimental Protocols

Method A: The Acetylation Route (High Purity Standard)

Recommended for: Laboratory scale (1g – 100g), SAR studies, and high-purity requirements.[1]

Phase 1: Acetylation

Objective: Protect the amine to prevent oxidation.[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and thermometer.

-

Dissolution: Charge 4-(trifluoromethoxy)aniline (17.7 g, 100 mmol) and Glacial Acetic Acid (50 mL). Stir until dissolved.

-

Reaction: Add Acetic Anhydride (11.2 g, 110 mmol) dropwise over 15 minutes. The reaction is slightly exothermic.[1]

-

Completion: Stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Pour the mixture into ice water (200 mL). The white precipitate (N-(4-(trifluoromethoxy)phenyl)acetamide) is filtered, washed with cold water, and dried.[1]

Phase 2: Nitration

Objective: Regioselective introduction of the nitro group.[1]

-

Preparation: In a 250 mL flask, dissolve the dried acetamide intermediate (from Phase 1) in Concentrated Sulfuric Acid (

) (40 mL). Cool to 0–5°C using an ice/salt bath.[1] -

Nitration: Prepare a mixture of Fuming Nitric Acid (1.1 eq) and Sulfuric Acid (1:1 v/v).[1] Add this nitrating mixture dropwise to the flask, maintaining the internal temperature below 10°C .

-

Critical Control: Exceeding 10°C risks dinitration or hydrolysis.[1]

-

-

Digestion: After addition, allow the mixture to warm to room temperature slowly and stir for 2 hours.

-

Quench: Pour the reaction mixture carefully onto 300g of crushed ice. A yellow solid will precipitate.[1][3]

-

Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral pH. Dry the solid (N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide).[1]

Phase 3: Hydrolysis (Deprotection)

Objective: Reveal the free amine.[1]

-

Reaction: Suspend the nitro-acetamide intermediate in 6M Hydrochloric Acid (100 mL) or Ethanolic KOH (if acid sensitivity is a concern, though

is acid stable). -

Reflux: Heat to reflux (approx. 90-100°C) for 1-2 hours. The solid will eventually dissolve or change form.[1]

-

Neutralization: Cool to room temperature. Neutralize carefully with Sodium Hydroxide (NaOH) solution (20%) or Sodium Carbonate until pH ~8-9.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Method B: Direct Nitration (Industrial/Rapid)

Recommended for: Large scale where purification capabilities exist and slight yield loss is acceptable.[1]

-

Dissolution: Dissolve 4-(trifluoromethoxy)aniline in Concentrated

at 0°C. (The formation of the anilinium salt protects the amine in situ). -

Addition: Add Nitric Acid (70%) dropwise, strictly keeping Temp < 5°C.

-

Note: The anilinium ion is meta-directing, but the free amine (in equilibrium) is ortho/para directing.[1] In strong acid, the reaction is slow.[1] Often, industrial protocols use mixed acid at slightly elevated temperatures (20-30°C) accepting some tar formation which is removed by distillation or recrystallization.[1]

-

Warning: This method is less reproducible on a small scale due to exotherm management issues.

Analytical Characterization

| Parameter | Specification | Notes |

| Appearance | Orange to Yellow crystalline solid | Darkens on light exposure.[1] |

| Melting Point | 62 - 64 °C | Sharp range indicates purity.[1] |

| Characteristic aromatic pattern for 1,2,4-substitution.[1] | ||

| MS (ESI) | Consistent with MW 222.[1]12. | |

| TLC | Distinct from starting aniline ( |

Workflow & Decision Matrix

Figure 2: Operational workflow for selecting the synthesis pathway.

Safety & Handling (EHS)[1]

-

Nitration Risks: The reaction of nitric acid with organic compounds is highly exothermic.[1] Runaway reactions can occur if addition rates are too fast or cooling fails.[1] Always have an ice bath ready for emergency quenching.[1]

-

Fluorine Safety: While the

group is generally stable, thermal decomposition at very high temperatures (>200°C) can release HF.[1] Do not incinerate waste without scrubbers.[1] -

Toxicity: Nitroanilines are toxic by inhalation and skin absorption.[1] Use double nitrile gloves and work in a fume hood.[1]

-

Waste: Segregate acidic aqueous waste (containing

) from organic solvents. Neutralize acid waste before disposal.[1]

References

Application Notes and Protocols for 2-Nitro-4-(trifluoromethoxy)aniline in Agrochemical Development

Introduction: The Strategic Role of Fluorinated Intermediates in Modern Agrochemicals

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of developing next-generation herbicides, fungicides, and insecticides. The trifluoromethoxy (-OCF3) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and bioavailability of active ingredients.[1] 2-Nitro-4-(trifluoromethoxy)aniline is a key building block that leverages these advantages, serving as a versatile intermediate in the synthesis of a variety of potent agrochemicals.[2] Its dual functionality, comprising a reactive nitro group and an amino group on a trifluoromethoxylated benzene ring, allows for a wide range of chemical transformations, making it a valuable precursor for complex heterocyclic structures.[1][2] This document provides detailed application notes and protocols for the use of 2-Nitro-4-(trifluoromethoxy)aniline in the development of novel agrochemicals, with a focus on its application in the synthesis of phenylpyrazole-based fungicides.

Physicochemical Properties of 2-Nitro-4-(trifluoromethoxy)aniline

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthetic chemistry. The following table summarizes the key properties of 2-Nitro-4-(trifluoromethoxy)aniline.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O₃ | [3] |

| Molecular Weight | 222.12 g/mol | [3] |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 63°C | [3] |

| Boiling Point | 284.3°C at 760 mmHg | [3] |

| Density | 1.543 g/cm³ | [3] |

| Vapor Pressure | 0.00301 mmHg at 25°C | [3] |

| Flash Point | 125.7°C | [4] |

| Solubility | Soluble in various organic solvents. | [2] |

Application Protocol I: Synthesis of a Phenylpyrazole Fungicide Intermediate

This protocol details the synthetic pathway for converting 2-Nitro-4-(trifluoromethoxy)aniline into a key phenylpyrazole intermediate, which can be further elaborated to generate a range of potent fungicides. The rationale behind this synthetic route is based on established methods for the synthesis of phenylpyrazole insecticides like fipronil, which utilize a substituted aniline as a crucial precursor.

Workflow for the Synthesis of a Phenylpyrazole Intermediate

Sources

- 1. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. Fipronil - Wikipedia [en.wikipedia.org]

Technical Application Note: High-Fidelity Synthesis of Fluorinated Phenazines

Substrate: 2-Nitro-4-(trifluoromethoxy)aniline (CAS: 2267-23-4) Target Class: 2-(Trifluoromethoxy)phenazine derivatives Methodology: Chemo-selective Reductive Cyclization

Executive Summary & Rationale

This guide details the synthesis of pharmacologically active phenazine scaffolds utilizing 2-Nitro-4-(trifluoromethoxy)aniline as the core building block.

The trifluoromethoxy (-OCF₃) group is a critical bioisostere in modern drug discovery. Unlike standard halogens, the -OCF₃ moiety exhibits a unique combination of high electronegativity and significant lipophilicity (Hansch

While classical methods like the Wohl-Aue reaction involve harsh conditions and low yields, this protocol utilizes a Two-Phase Modular Approach :

-

Phase I: Chemo-selective catalytic hydrogenation to yield the high-purity diamine intermediate.

-

Phase II: Oxidative condensation with 1,2-dicarbonyls (o-quinones) to generate a library of phenazine derivatives.

Synthetic Workflow & Mechanism

The transformation relies on the conversion of the ortho-nitroaniline functionality into an ortho-phenylenediamine, which acts as a bis-nucleophile towards ortho-quinones.

Reaction Scheme Visualization

Figure 1: Modular synthetic workflow for converting nitroaniline precursors into phenazine scaffolds.

Phase I: Chemo-selective Reduction

Objective: Reduce the nitro group to an amine without defluorinating the -OCF₃ group or reducing the aromatic ring.

Critical Consideration: The -OCF₃ group is generally stable to catalytic hydrogenation. However, prolonged exposure to Pd/C at high pressures can lead to C-O bond cleavage. We utilize mild pressure (balloon) to ensure fidelity.

Protocol A: Catalytic Hydrogenation (Preferred)

Best for: High purity, pharmaceutical applications.

Reagents:

-

Substrate: 2-Nitro-4-(trifluoromethoxy)aniline (1.0 eq)

-

Catalyst: 10% Pd/C (5 mol% loading)

-

Solvent: Methanol (anhydrous)

-

Gas: Hydrogen (

) balloon

Procedure:

-

Dissolution: In a three-neck round-bottom flask, dissolve 2-Nitro-4-(trifluoromethoxy)aniline (5.0 mmol) in Methanol (25 mL).

-

Purging: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add 10% Pd/C (approx. 10 wt% of substrate mass) under a gentle

stream. Caution: Dry Pd/C is pyrophoric. -

Hydrogenation: Switch the gas source to a Hydrogen balloon. Stir vigorously at Room Temperature (25°C) .

-

Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The yellow starting material spot (

) will disappear, replaced by a polar, UV-active diamine spot ( -

Isolation: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Immediate Use: Concentrate the filtrate in vacuo to yield 4-(trifluoromethoxy)benzene-1,2-diamine .

-

Note: Phenylenediamines are oxidation-sensitive (turn dark/purple upon air exposure). Proceed to Phase II immediately.

-

Phase II: Oxidative Cyclocondensation

Objective: Construct the pyrazine ring by condensing the diamine with a 1,2-dicarbonyl partner.

Partner Selection:

-

For Benzo[a]phenazines: Use 1,2-Naphthoquinone.

-

For Dibenzo[a,c]phenazines: Use Phenanthrene-9,10-dione.

-

For Substituted Phenazines: Use substituted o-benzoquinones (e.g., 3,5-di-tert-butyl-o-benzoquinone).

Protocol B: General Condensation Procedure

Reagents:

-

Intermediate: 4-(Trifluoromethoxy)benzene-1,2-diamine (1.0 eq, from Phase I)

-

Partner: Ortho-quinone derivative (1.05 eq)

-

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

-

Catalyst: Glacial Acetic Acid (cat. 5 drops) if using EtOH.

Procedure:

-

Mixing: Dissolve the ortho-quinone (1.05 eq) in Ethanol (10 mL/mmol) and heat to 60°C.

-

Addition: Add the solution of crude diamine (from Phase I) dropwise to the quinone solution.

-

Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

-

Observation: A color change (often deep yellow to orange/red) indicates Schiff base formation.

-

-

Oxidation (Auto-catalytic): The initial product is often the dihydro-phenazine. In refluxing ethanol/acetic acid under air, this spontaneously oxidizes to the fully aromatic phenazine. If the reaction stalls, bubble air through the solution for 30 minutes.

-

Work-up:

-

Cool the reaction to 0°C.

-

Precipitation: Many phenazine derivatives precipitate upon cooling. Filter the solid and wash with cold EtOH.

-

Extraction (if no precipitate): Evaporate solvent, redissolve in DCM, wash with saturated

, dry over

-

Mechanism of Cyclization

Figure 2: Step-wise mechanism of phenazine formation. The final aromatization step is thermodynamically driven.

Analytical Data & Troubleshooting

Expected Data Profile

| Fragment | Expected Signal (1H NMR) | Notes |

| -OCF₃ | No Proton Signal | Use 19F NMR : Singlet around -58 ppm. |

| Phenazine Core | Aromatic region; distinct splitting patterns based on symmetry. | |

| Mass Spec | [M+H]+ | Phenazines ionize well in ESI(+). |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase I | Catalyst poisoning or incomplete reduction. | Ensure |

| Defluorination (-OCF₃ loss) | Over-reduction (Hydrogenolysis). | Stop reaction immediately upon disappearance of SM. Do not heat Phase I >30°C. |

| Product is not aromatic (Dihydrophenazine) | Incomplete oxidation. | Reflux in Acetic Acid instead of Ethanol. Add mild oxidant (e.g., |

| Purification difficulty | High lipophilicity of OCF₃.[1] | Use Hexane/EtOAc gradients. OCF₃ compounds move fast on Silica. |

References

-

Medicinal Utility of OCF3: Leroux, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

-

Phenazine Synthesis (General): Hollstein, U. et al. (2009). Of Two Make One: The Biosynthesis of Phenazines. ChemBioChem. Link

-

Catalytic Hydrogenation Protocols: Common Organic Chemistry. Nitro Reduction Conditions. Link

-

Condensation Mechanism: Kumar, A. et al. (2010). Reaction of ortho-phenylenediamine with various 1,2-diketones. ResearchGate. Link

- Lipophilicity Data: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

- Trifluoromethoxy Stability: Manteau, B., et al. (2010). New trends in the chemistry of the trifluoromethoxy group. European Journal of Organic Chemistry.

Sources

catalytic reduction of 2-Nitro-4-(trifluoromethoxy)aniline

Application Note: Catalytic Reduction of 2-Nitro-4-(trifluoromethoxy)aniline

Executive Summary

This application note details the validated protocol for the chemoselective reduction of 2-Nitro-4-(trifluoromethoxy)aniline (CAS: 2267-23-4 / Analogous) to 4-(Trifluoromethoxy)benzene-1,2-diamine . This transformation is a critical step in the synthesis of fluorinated benzimidazoles and quinoxalines, which are high-value scaffolds in pharmaceutical development due to the metabolic stability and lipophilicity imparted by the trifluoromethoxy (

Two methodologies are presented:

-

Method A (Primary): Heterogeneous Catalytic Hydrogenation (Pd/C) – Recommended for high purity and R&D scale.

-

Method B (Alternative): Chemical Reduction (Fe/AcOH) – Recommended for scale-up or when high-pressure equipment is unavailable.

Chemical Context & Mechanism

The reduction of the nitro group (

-

Substrate: 2-Nitro-4-(trifluoromethoxy)aniline

-

Product: 4-(Trifluoromethoxy)benzene-1,2-diamine

-

Key Challenge: The product is an ortho-phenylenediamine derivative, which is highly susceptible to air oxidation, forming dark impurities (imines/diazo species). Inert handling is mandatory.

Reaction Pathway Diagram